5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 296790-81-3
VCID: VC21527280
InChI: InChI=1S/C13H12O3S2/c1-8-11(13(15)16)12(10(7-14)17-8)18-9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,15,16)
SMILES: CC1=C(C(=C(S1)CO)SC2=CC=CC=C2)C(=O)O
Molecular Formula: C13H12O3S2
Molecular Weight: 280.4g/mol

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid

CAS No.: 296790-81-3

Cat. No.: VC21527280

Molecular Formula: C13H12O3S2

Molecular Weight: 280.4g/mol

* For research use only. Not for human or veterinary use.

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid - 296790-81-3

Specification

CAS No. 296790-81-3
Molecular Formula C13H12O3S2
Molecular Weight 280.4g/mol
IUPAC Name 5-(hydroxymethyl)-2-methyl-4-phenylsulfanylthiophene-3-carboxylic acid
Standard InChI InChI=1S/C13H12O3S2/c1-8-11(13(15)16)12(10(7-14)17-8)18-9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,15,16)
Standard InChI Key LLMBBGTWNBZVGS-UHFFFAOYSA-N
SMILES CC1=C(C(=C(S1)CO)SC2=CC=CC=C2)C(=O)O
Canonical SMILES CC1=C(C(=C(S1)CO)SC2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid contains a thiophene ring as its core structure with four key functional groups:

  • A hydroxymethyl group (-CH₂OH) at position 5

  • A methyl group (-CH₃) at position 2

  • A phenylsulfanyl group (-SPh) at position 4

  • A carboxylic acid group (-COOH) at position 3

This arrangement creates a highly functionalized thiophene derivative with potential for multiple types of chemical interactions and modifications. The compound's structure suggests amphiphilic properties due to its hydrophilic (hydroxymethyl and carboxylic acid) and hydrophobic (methyl and phenylsulfanyl) groups.

Physical Properties

Based on structural analysis and comparison with related thiophene derivatives, the following physical properties can be inferred for 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid:

PropertyValueInference Method
Molecular FormulaC₁₃H₁₂O₃S₂Derived from chemical structure
Molecular Weight280.36 g/molCalculated from atomic weights
Physical StateLikely crystalline solidCommon for thiophene carboxylic acids
SolubilityLimited water solubility; soluble in organic solventsBased on functional groups
Melting PointEstimated 150-180°CComparison with similar compounds

It should be noted that precise experimentally determined values may vary from these estimates, as limited empirical data is available for this specific compound.

Synthetic Pathways

Relevant Synthetic Methodologies

Drawing from related compounds in the search results, certain reaction conditions might be adaptable for synthesizing or modifying the target compound:

Hydroxymethyl Group Installation

For introducing the hydroxymethyl group, reduction of an aldehyde precursor using sodium borohydride represents a viable approach, similar to the synthesis of methyl 5-(hydroxymethyl)thiophene-2-carboxylate:

"A solution of methyl 5-formylthiophene-2-carboxylate in MeOH was cooled to 0°C, and sodium borohydride was added slowly. The reaction mixture was stirred at 0°C for 30 minutes."

This methodology demonstrates high yields (92-95%) for introducing hydroxymethyl groups to thiophene structures and could potentially be adapted for the target compound .

Chemical Reactivity and Functional Group Analysis

Hydroxymethyl Group Reactivity

The hydroxymethyl group (-CH₂OH) at position 5 represents a versatile functional handle for further modifications. Based on data from related compounds, this group can undergo various transformations:

  • Oxidation to aldehyde or carboxylic acid

  • Esterification reactions

  • Substitution to form halomethyl derivatives

The hydroxymethyl group can be converted to a bromine-containing derivative using appropriate reagents, as seen in related compounds:

"Bromine was added to a solution of imidazole and triphenylphosphine in CH₂Cl₂ at room temperature. A solution of methyl 5-hydroxymethyl-thiophene-2-carboxylate in CH₂Cl₂ was then added. After 10 min at room temperature, the reaction mixture was concentrated in vacuo."

This reaction proceeded with excellent yield (95%), suggesting that the hydroxymethyl group in the target compound might exhibit similar reactivity.

Carboxylic Acid Group Properties

The carboxylic acid functionality at position 3 contributes significant chemical behavior to the molecule, including:

  • Acidity (expected pKa around 4-5)

  • Potential for salt formation with bases

  • Ability to form esters, amides, and anhydrides

  • Hydrogen bonding capabilities

This functional group may influence the compound's pharmaceutical properties, including its ability to interact with biological targets and its pharmacokinetic profile.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in ¹H NMR:

  • Hydroxymethyl protons (CH₂OH): δ ~4.5-4.9 ppm (singlet or doublet)

  • Methyl protons (CH₃): δ ~2.3-2.7 ppm (singlet)

  • Phenyl protons: δ ~7.2-7.6 ppm (multiplet)

  • Carboxylic acid proton (COOH): δ ~10-13 ppm (broad singlet)

Expected key signals in ¹³C NMR:

  • Carbonyl carbon: δ ~160-170 ppm

  • Thiophene ring carbons: δ ~120-140 ppm

  • Hydroxymethyl carbon: δ ~55-65 ppm

  • Methyl carbon: δ ~15-20 ppm

Infrared Spectroscopy (IR)

Characteristic IR bands would likely include:

  • O-H stretching (carboxylic acid): 2500-3300 cm⁻¹ (broad)

  • O-H stretching (alcohol): 3200-3600 cm⁻¹

  • C=O stretching (carboxylic acid): 1680-1730 cm⁻¹

  • C-S stretching: 600-800 cm⁻¹

Future Research Directions

Structure-Activity Relationship Studies

The multiple functional groups present in 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid make it an excellent candidate for structure-activity relationship studies. Systematic modification of each functional group could generate valuable data regarding:

  • The role of the hydroxymethyl group in biological activity

  • The importance of the phenylsulfanyl substituent

  • The effect of carboxylic acid modification (e.g., esterification, amidation)

  • The influence of the methyl group on molecular properties

Synthetic Methodology Development

Development of efficient synthetic routes to 5-(Hydroxymethyl)-2-methyl-4-(phenylsulfanyl)thiophene-3-carboxylic acid and related compounds represents an important research direction. Particularly valuable would be methods that allow:

  • Regioselective introduction of functional groups to the thiophene core

  • One-pot multi-functionalization approaches

  • Green chemistry approaches minimizing waste and hazardous reagents

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